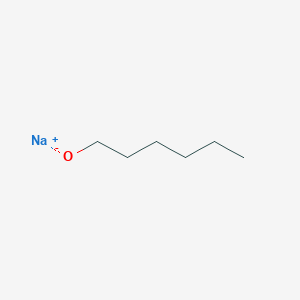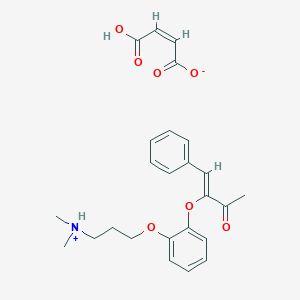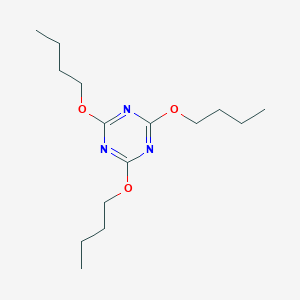
2,4,6-Tributoxy-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tributoxy-1,3,5-triazine (TBT) is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties and potential applications. TBT is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has a wide range of applications in the fields of agriculture, pharmaceuticals, and material science.
Wirkmechanismus
The mechanism of action of 2,4,6-Tributoxy-1,3,5-triazine is not well understood. However, it is believed that 2,4,6-Tributoxy-1,3,5-triazine acts as a nucleophile and reacts with electrophilic species such as carbonyl compounds and epoxides. 2,4,6-Tributoxy-1,3,5-triazine has also been shown to form stable complexes with metal ions such as copper and zinc.
Biochemische Und Physiologische Effekte
2,4,6-Tributoxy-1,3,5-triazine has been shown to have potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. 2,4,6-Tributoxy-1,3,5-triazine has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2,4,6-Tributoxy-1,3,5-triazine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,6-Tributoxy-1,3,5-triazine in lab experiments is its high reactivity towards electrophilic species. 2,4,6-Tributoxy-1,3,5-triazine is also relatively easy to synthesize and purify. However, one limitation of using 2,4,6-Tributoxy-1,3,5-triazine is its potential toxicity. 2,4,6-Tributoxy-1,3,5-triazine has been shown to be toxic to aquatic organisms and has been classified as a hazardous substance by the Environmental Protection Agency (EPA).
Zukünftige Richtungen
There are several future directions for the study of 2,4,6-Tributoxy-1,3,5-triazine. One direction is the synthesis of 2,4,6-Tributoxy-1,3,5-triazine derivatives with improved properties such as higher reactivity and lower toxicity. Another direction is the study of 2,4,6-Tributoxy-1,3,5-triazine in the context of metal-organic frameworks and zeolites. 2,4,6-Tributoxy-1,3,5-triazine could be used as a building block for the synthesis of new MOFs and zeolites with improved properties. Finally, the potential biomedical applications of 2,4,6-Tributoxy-1,3,5-triazine should be further explored. 2,4,6-Tributoxy-1,3,5-triazine could be used as a drug delivery agent or as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2,4,6-Tributoxy-1,3,5-triazine is a heterocyclic compound that has potential applications in the fields of material science, pharmaceuticals, and biochemistry. 2,4,6-Tributoxy-1,3,5-triazine can be synthesized using various methods and has unique properties that make it useful in lab experiments. 2,4,6-Tributoxy-1,3,5-triazine has potential biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer. However, more research is needed to fully understand the properties and applications of 2,4,6-Tributoxy-1,3,5-triazine.
Synthesemethoden
2,4,6-Tributoxy-1,3,5-triazine can be synthesized by the reaction of cyanuric chloride with butanol in the presence of a base such as pyridine. This reaction results in the formation of 2,4,6-Tributoxy-1,3,5-triazine as a byproduct. Another method of synthesis is the reaction of cyanuric acid with butanol in the presence of a dehydrating agent such as thionyl chloride. This reaction also results in the formation of 2,4,6-Tributoxy-1,3,5-triazine as a byproduct.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tributoxy-1,3,5-triazine has been extensively studied for its potential applications in the field of material science. It has been used as a cross-linking agent for the synthesis of polymers, resins, and coatings. 2,4,6-Tributoxy-1,3,5-triazine has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and zeolites. MOFs and zeolites are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
CAS-Nummer |
19837-00-4 |
|---|---|
Produktname |
2,4,6-Tributoxy-1,3,5-triazine |
Molekularformel |
C15H27N3O3 |
Molekulargewicht |
297.39 g/mol |
IUPAC-Name |
2,4,6-tributoxy-1,3,5-triazine |
InChI |
InChI=1S/C15H27N3O3/c1-4-7-10-19-13-16-14(20-11-8-5-2)18-15(17-13)21-12-9-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
RFWINRJWJPNZQG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |
Kanonische SMILES |
CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



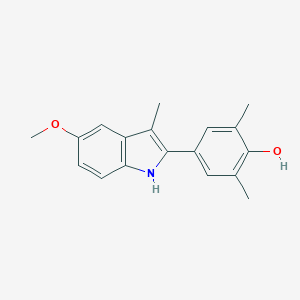


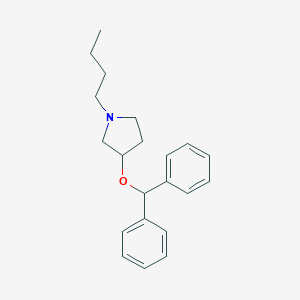
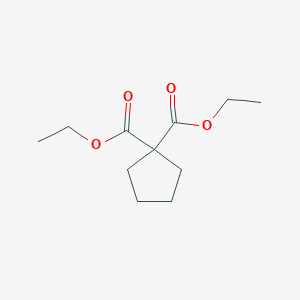
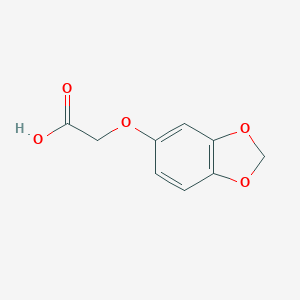
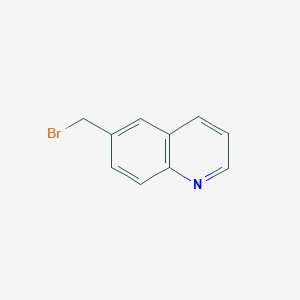
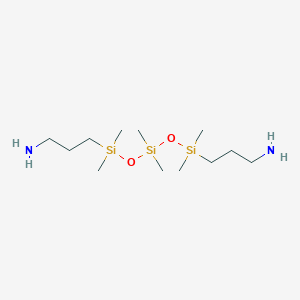
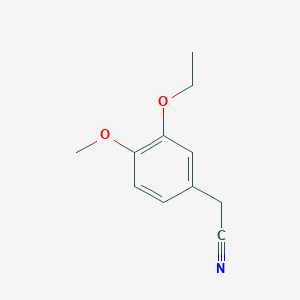
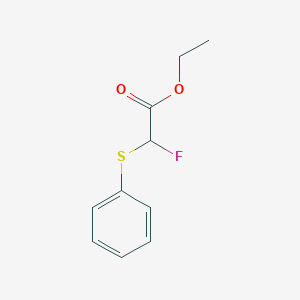
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)

